N-(3-methoxyphenyl)-3-[1-(1-phenoxypropan-2-yl)piperidin-4-yl]propanamide
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Overview
Description
N-(3-methoxyphenyl)-3-[1-(1-phenoxypropan-2-yl)piperidin-4-yl]propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a piperidine ring, a phenoxy group, and a methoxyphenyl group. Compounds with such structures are often studied for their potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-3-[1-(1-phenoxypropan-2-yl)piperidin-4-yl]propanamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can occur at the amide bond or the aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Potential pharmacological properties, such as analgesic or anti-inflammatory effects.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Typically, such compounds may interact with receptors, enzymes, or ion channels, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)-3-[1-(1-phenoxyethyl)piperidin-4-yl]propanamide
- N-(3-methoxyphenyl)-3-[1-(1-phenoxybutan-2-yl)piperidin-4-yl]propanamide
Uniqueness
The unique combination of the methoxyphenyl, phenoxy, and piperidine groups in N-(3-methoxyphenyl)-3-[1-(1-phenoxypropan-2-yl)piperidin-4-yl]propanamide may confer distinct pharmacological properties compared to its analogs. Differences in the length and branching of the alkyl chains can significantly impact the compound’s biological activity and chemical reactivity.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-[1-(1-phenoxypropan-2-yl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-19(18-29-22-8-4-3-5-9-22)26-15-13-20(14-16-26)11-12-24(27)25-21-7-6-10-23(17-21)28-2/h3-10,17,19-20H,11-16,18H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIMHAMNWVOUJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)N2CCC(CC2)CCC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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